molecular formula C22H41N5O4 B15128971 5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine

5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B15128971
M. Wt: 439.6 g/mol
InChI Key: VOLHOQKPWVJSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound pair 5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid and N-cyclohexylcyclohexanamine represents a combination of a Boc-protected azido amino acid derivative and a lipophilic secondary amine.

Properties

IUPAC Name

5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H18N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h11-13H,1-10H2;7H,4-6H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLHOQKPWVJSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N5O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid typically involves multiple steps. One common method includes the protection of the amino group followed by the introduction of the azido group. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the azido group, leading to the formation of different oxidation states.

    Reduction: The azido group can be reduced to an amine, altering the compound’s properties.

    Substitution: The azido group can be substituted with other functional groups, providing a pathway to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

  • Structure: Features a pentanoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group at position 2 and an azido (-N₃) group at position 3.
  • Reactivity : The azido group is highly reactive, enabling applications in click chemistry (e.g., CuAAC reactions) or peptide synthesis. However, azides are thermally unstable and may decompose explosively under heat or friction .

N-Cyclohexylcyclohexanamine

  • Structure : A secondary amine with two cyclohexyl groups attached to the nitrogen.

Comparison with Structurally Similar Compounds

Comparison of 5-Azido-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid

Parameter 5-Azido-2-Boc-pentanoic acid 5-Hydroxy-2-Boc-pentanoic acid (–4) Boc-Gln(Xan)-OH ()
Functional Group Azido (-N₃) at C5 Hydroxy (-OH) at C5 Xanthenyl (Xan) at C5
Molecular Weight (g/mol) ~260–280 (estimated) 233.26 Not specified
Reactivity High (explosive potential) Low Moderate (xanthenyl group may participate in photochemical reactions)
Stability Thermally unstable Stable under standard conditions Stable in recommended storage
Handling Precautions Avoid heat, friction, and shock; use explosion-proof equipment Mechanical exhaust, PPE (gloves, goggles) Avoid dust formation; respiratory protection
Toxicity Potential release of NOx/CO₂ upon decomposition No toxicological data available No data provided

Comparison of N-Cyclohexylcyclohexanamine

Parameter N-Cyclohexylcyclohexanamine Cyclohexylamine Dicyclohexylamine
Structure Secondary amine (two cyclohexyl groups) Primary amine (one cyclohexyl group) Secondary amine (two cyclohexyl groups)
Lipophilicity High Moderate Very high
Solubility Low in water; soluble in organic solvents Moderately soluble in water Insoluble in water
Applications Potential use in organic synthesis or catalysis Corrosion inhibitor, pH adjuster Phase-transfer catalyst
Toxicity Limited data; likely irritant Corrosive to skin/eyes Harmful if inhaled or ingested

Reactivity and Stability

  • The azido group in 5-azido-2-Boc-pentanoic acid introduces significant hazards compared to its hydroxy analog. Azides are prone to violent decomposition, releasing toxic gases like nitrogen oxides (NOx) and carbon monoxide (CO) .

Data Gaps

  • No toxicity or ecotoxicity data exist for the target compounds in the provided evidence.
  • Stability and reaction pathways for the azido-amine combination remain uncharacterized.

Q & A

Q. What are the recommended handling protocols for 5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid in laboratory settings?

Q. How is N-cyclohexylcyclohexanamine utilized in peptide synthesis?

Q. How can researchers address discrepancies in the stability data of 5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid under varying reaction conditions?

Q. What strategies optimize the coupling efficiency of N-cyclohexylcyclohexanamine in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Resin Selection: Use Wang or Rink amide resins for optimal loading. Pre-activate with HOBt/DIC in DMF .
  • Coupling Monitoring: Track reaction progress via Kaiser test or Trt-based colorimetric assays. Repeat couplings if efficiency <95% .
  • Troubleshooting Low Yields:
  • Steric Hindrance: Incorporate microwave-assisted synthesis (50°C, 10 min) to enhance reactivity .

  • Side Reactions: Add 2% v/v DIEA to suppress racemization .

    Data Table:

    ParameterOptimal ValueYield Improvement
    Microwave conditions50°C, 10 min15–20%
    DIEA concentration2% v/v10% reduction in racemization

Synthesis and Characterization

Q. What analytical methods validate the purity of 5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid post-synthesis?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.